1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-4-carboxamide
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Overview
Description
1-METHYL-N-[(1-METHYL-1H-13-BENZODIAZOL-2-YL)METHYL]-1H-INDOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-N-[(1-METHYL-1H-13-BENZODIAZOL-2-YL)METHYL]-1H-INDOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to form an intermediate compound . This intermediate is then subjected to further reactions to introduce the benzimidazole and indole moieties, ultimately yielding the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-N-[(1-METHYL-1H-13-BENZODIAZOL-2-YL)METHYL]-1H-INDOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-METHYL-N-[(1-METHYL-1H-13-BENZODIAZOL-2-YL)METHYL]-1H-INDOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-METHYL-N-[(1-METHYL-1H-13-BENZODIAZOL-2-YL)METHYL]-1H-INDOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Benzimidazole derivatives: Compounds with similar benzimidazole moiety.
Uniqueness
1-METHYL-N-[(1-METHYL-1H-13-BENZODIAZOL-2-YL)METHYL]-1H-INDOLE-4-CARBOXAMIDE is unique due to its combination of indole and benzimidazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C19H18N4O |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]indole-4-carboxamide |
InChI |
InChI=1S/C19H18N4O/c1-22-11-10-13-14(6-5-9-16(13)22)19(24)20-12-18-21-15-7-3-4-8-17(15)23(18)2/h3-11H,12H2,1-2H3,(H,20,24) |
InChI Key |
ZQXMAJCZNFWGHB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NCC3=NC4=CC=CC=C4N3C |
Origin of Product |
United States |
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